molecular formula C16H17ClOS B14602705 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene CAS No. 61166-84-5

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene

Katalognummer: B14602705
CAS-Nummer: 61166-84-5
Molekulargewicht: 292.8 g/mol
InChI-Schlüssel: WZJBTQYDQNPTPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C19H19ClOS. It is a derivative of benzene, featuring a chlorine atom, a methylphenoxy group, and a propylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene typically involves multiple steps:

    Formation of 4-methylphenoxybenzene: This can be achieved by reacting 4-methylphenol with a suitable halobenzene derivative under basic conditions.

    Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable propylsulfanyl precursor with the intermediate formed in the first step.

    Chlorination: The final step involves the selective chlorination of the benzene ring at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzene derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-4-(4-methylphenoxy)benzene: Lacks the propylsulfanyl group.

    4-(4-Methylphenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom.

    1-Chloro-2-(propylsulfanyl)benzene: Lacks the methylphenoxy group.

Uniqueness

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

61166-84-5

Molekularformel

C16H17ClOS

Molekulargewicht

292.8 g/mol

IUPAC-Name

1-chloro-4-(4-methylphenoxy)-2-propylsulfanylbenzene

InChI

InChI=1S/C16H17ClOS/c1-3-10-19-16-11-14(8-9-15(16)17)18-13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3

InChI-Schlüssel

WZJBTQYDQNPTPY-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.